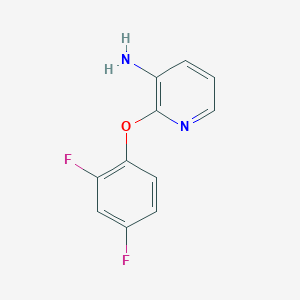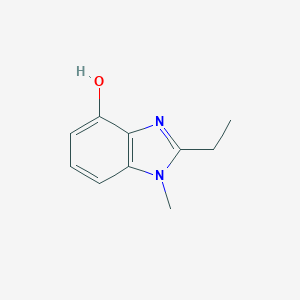
5-Cloro-3-yodopirimidin-2(1H)-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-iodopyridin-2(1H)-one: is a halogenated heterocyclic compound with the molecular formula C5H3ClINO and a molecular weight of 255.44 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both chlorine and iodine atoms in the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.
Aplicaciones Científicas De Investigación
Chemistry: 5-Chloro-3-iodopyridin-2(1H)-one is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds. It serves as a precursor for the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of halogenated pyridines on biological systems. It is also used in the development of new bioactive molecules with potential therapeutic applications .
Medicine: Its unique structure allows for the development of selective inhibitors and modulators .
Industry: In the industrial sector, 5-Chloro-3-iodopyridin-2(1H)-one is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and ligands for various chemical processes .
Mecanismo De Acción
Target of Action
The primary target of 5-Chloro-3-iodopyridin-2(1H)-one is the spleen tyrosine kinase (Syk) . Syk is a non-receptor tyrosine kinase that plays a crucial role in adaptive immune receptor signaling, macrophage phagocytosis, and platelet activation .
Mode of Action
The compound interacts with its target, Syk, by binding to the kinase’s active site. This binding inhibits the phosphorylation activity of Syk, thereby preventing the downstream signaling events that lead to various immune responses .
Biochemical Pathways
The inhibition of Syk by 5-Chloro-3-iodopyridin-2(1H)-one affects several biochemical pathways. These include the B cell receptor signaling pathway and the Fc receptor signaling pathway, which are critical for the immune response. The compound’s action can lead to the suppression of these pathways, resulting in reduced immune responses .
Result of Action
The result of the compound’s action is the inhibition of Syk-mediated immune responses. This can lead to a decrease in the activation of immune cells and a reduction in the production of pro-inflammatory cytokines . Additionally, the compound has been used to synthesize azaindole derivatives with antibacterial and antifungal activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-iodopyridin-2(1H)-one typically involves halogenation reactions. One common method is the iodination of 5-chloropyridin-2(1H)-one using iodine and a suitable oxidizing agent . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under controlled temperature conditions.
Industrial Production Methods: Industrial production methods for 5-Chloro-3-iodopyridin-2(1H)-one often involve large-scale halogenation processes. These methods are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: 5-Chloro-3-iodopyridin-2(1H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Electrophilic Substitution: Reagents like bromine or sulfuric acid can be used under controlled conditions to introduce new functional groups.
Major Products Formed: The major products formed from these reactions include various substituted pyridines and pyridinones, which can be further utilized in different chemical and pharmaceutical applications .
Comparación Con Compuestos Similares
- 5-Chloro-3-iodo-pyridin-2-ylamine
- 3-Chloro-5-iodo-pyridine
- 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine
- 5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Uniqueness: 5-Chloro-3-iodopyridin-2(1H)-one is unique due to its specific substitution pattern on the pyridine ring. The presence of both chlorine and iodine atoms provides distinct reactivity and selectivity in chemical reactions, making it a versatile compound for various applications. Its unique structure also allows for the development of novel bioactive molecules with enhanced potency and selectivity .
Propiedades
IUPAC Name |
5-chloro-3-iodo-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClINO/c6-3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIIUJUXHIPYFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1Cl)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClINO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00598932 |
Source


|
| Record name | 5-Chloro-3-iodopyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188057-28-5 |
Source


|
| Record name | 5-Chloro-3-iodo-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=188057-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-3-iodopyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-6-(trifluoromethyl)-1h-benzo[d]imidazole](/img/structure/B68582.png)






![5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B68596.png)



![4'-Chloro[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B68604.png)
